molecular formula C11H14ClN3OS B2552942 1-(4-Chlorophenyl)-3-morpholin-4-ylthiourea CAS No. 455302-65-5

1-(4-Chlorophenyl)-3-morpholin-4-ylthiourea

Cat. No. B2552942
CAS RN: 455302-65-5
M. Wt: 271.76
InChI Key: XUESCXAZEMEGCX-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-morpholin-4-ylthiourea is a chemical compound that is part of a broader class of thioureas, which are known for their various applications in medicinal chemistry and as corrosion inhibitors. The compound features a 4-chlorophenyl group and a morpholine moiety, which are common structural elements in pharmacologically active molecules.

Synthesis Analysis

The synthesis of related thiourea compounds typically involves the reaction of an amine with an isothiocyanate or the use of the Mannich reaction, as seen in the synthesis of 4-substituted derivatives of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione . Another method includes the Michael addition of secondary amine to an α, β-unsaturated carbonyl compound . These methods are indicative of the potential synthetic routes that could be employed for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of thiourea derivatives is often confirmed using spectroscopic methods such as IR, NMR, and mass spectroscopy, as well as X-ray crystallography . These techniques can provide detailed information about the molecular geometry, hydrogen bonding, and crystal packing of the compound. For instance, 1-(4-Chlorophenyl)-3-(4-methylbenzoyl)thiourea was found to crystallize in the monoclinic space group with a strong intramolecular hydrogen bond of the type N–H...O .

Chemical Reactions Analysis

Thiourea derivatives can participate in various chemical reactions due to their functional groups. They can act as ligands in coordination chemistry, form hydrogen bonds in crystal structures, and undergo nucleophilic addition reactions . The presence of the morpholine ring can also influence the reactivity and interaction of the compound with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives, such as solubility, melting point, and chemical stability, are influenced by their molecular structure. The presence of substituents like the 4-chlorophenyl group and the morpholine moiety can affect these properties. The spectroscopic data, including IR and NMR spectra, provide insights into the bond vibrations and chemical shifts that are characteristic of the compound's functional groups .

Relevant Case Studies

Thiourea derivatives have been studied for their potential applications in various fields. For example, 1,3-bis-(morpholin-4-yl-phenyl-methyl)-thiourea was investigated for its corrosion inhibition properties on mild steel in hydrochloric acid medium . Another study explored the antinociceptive effects of 4-substituted derivatives of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in mice, demonstrating the potential of these compounds in pain management . These studies highlight the diverse applications of thiourea derivatives in both industrial and pharmaceutical contexts.

properties

IUPAC Name

1-(4-chlorophenyl)-3-morpholin-4-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3OS/c12-9-1-3-10(4-2-9)13-11(17)14-15-5-7-16-8-6-15/h1-4H,5-8H2,(H2,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUESCXAZEMEGCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NC(=S)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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